molecular formula C10H14FN B7894342 3-Fluoro-benzenebutanamine

3-Fluoro-benzenebutanamine

Cat. No. B7894342
M. Wt: 167.22 g/mol
InChI Key: ZKWDVWOGICMBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-benzenebutanamine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-benzenebutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-benzenebutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organopalladium Complex Synthesis : Research by Pilon and Grushin (1998) involved the synthesis of organopalladium complexes containing a fluoro ligand, which could be related to the chemical properties of 3-Fluoro-benzenebutanamine (Pilon & Grushin, 1998).

  • Fluorinated Quinolin-4-ones Synthesis and Properties : Politanskaya et al. (2015) synthesized benzene-fluorinated quinolin-4-ones, which have applications in fluorescent properties, antioxidant activity, and cytotoxicity evaluation (Politanskaya et al., 2015).

  • Radiofluorination for PET Radioligands : A study by Telu et al. (2011) on the radiofluorination of diaryliodonium tosylates, including compounds similar to 3-Fluoro-benzenebutanamine, has applications in developing radioligands for positron emission tomography (PET) imaging (Telu et al., 2011).

  • Synthesis of Soluble Fluoro-Polyimides : Xie et al. (2001) researched the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine, which might be relevant to the chemical structure of 3-Fluoro-benzenebutanamine (Xie et al., 2001).

  • Anticancer "Pro-prodrugs" Synthesis : Zon et al. (1983) explored the synthesis of 3-fluoro-cyclophosphamide and its analogs, which have implications in anticancer drug development. This research could be indirectly related to the applications of 3-Fluoro-benzenebutanamine (Zon et al., 1983).

  • Antimicrobial Studies of Fluoro-Compounds : A study by Priya et al. (2005) on the synthesis and characterization of novel fluoro-compounds, including their antimicrobial properties, may have indirect relevance to 3-Fluoro-benzenebutanamine (Priya et al., 2005).

properties

IUPAC Name

4-(3-fluorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDVWOGICMBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-benzenebutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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